![molecular formula C19H33N5O2 B5658785 N'-{(3S*,4R*)-4-isopropyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5658785.png)

N'-{(3S*,4R*)-4-isopropyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

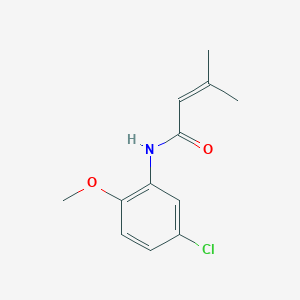

Description

Pyrazole derivatives are significant in the realm of organic chemistry due to their wide-ranging applications in pharmaceuticals, agrochemicals, and as materials. Their synthesis, molecular structure, chemical reactions, and properties are of considerable interest for developing new compounds with specific biological or chemical activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. Research by Rodinovskaya et al. (2003) on the synthesis of dihydropyrano[2,3-c]pyrazoles showcases typical strategies for constructing pyrazole rings, involving substituent variation to influence the properties of the resulting compounds (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their reactivity and interaction with biological targets. X-ray diffraction analysis is a common tool used to determine these structures precisely. Studies such as those by Quiroga et al. (1999) on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines provide insights into the crystallographic characteristics of pyrazole derivatives, which can be related to their chemical behavior and interaction mechanisms (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the substituents present on the pyrazole ring. The work of Dotsenko et al. (2007) on the synthesis of tetrahydropyridine-thiolates from cyanoacetylpyrazole demonstrates the reactivity of pyrazole derivatives in cycloaddition reactions, leading to complex heterocyclic systems (Dotsenko, Krivokolysko, & Litvinov, 2007).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and substitution patterns. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for the functionalization and application of pyrazole derivatives. Studies like those by Saeed et al. (2020) on antipyrine derivatives provide valuable information on intermolecular interactions, which are crucial for understanding the chemical behavior of these compounds (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Propriétés

IUPAC Name |

1,1-dimethyl-3-[(3S,4R)-4-propan-2-yl-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N5O2/c1-12(2)16-10-24(11-17(16)20-19(26)22(5)6)18(25)9-8-15-13(3)21-23(7)14(15)4/h12,16-17H,8-11H2,1-7H3,(H,20,26)/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAJJBHPMDWTTO-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCC(=O)N2CC(C(C2)NC(=O)N(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)CCC(=O)N2C[C@H]([C@@H](C2)NC(=O)N(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-[(2-methyl-4-oxoquinolin-1(4H)-yl)methyl]benzamide](/img/structure/B5658718.png)

![2-(4-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5658725.png)

![ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B5658747.png)

![2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one](/img/structure/B5658755.png)

![1-(5-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5658771.png)

![N-{(3R*,4S*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5658793.png)

![5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5658798.png)

![4-({4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5658806.png)